molecular formula C26H35ClN8O6 B1284318 N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride CAS No. 64815-80-1

N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride

Cat. No. B1284318
CAS RN: 64815-80-1
M. Wt: 591.1 g/mol
InChI Key: MLHRHUKHWCVSAU-UHFFFAOYSA-N
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Description

“N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride” is a chromogenic substrate for proteolytic enzymes such as trypsin and amidase . The hydrolysis of this compound at the bond between the arginine and the p-nitroaniline moieties releases the chromophore p-nitroaniline, which can be detected by colorimetric analysis .


Molecular Structure Analysis

The empirical formula of “N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride” is C26H34N8O6 · HCl . Its molecular weight is 591.06 .


Chemical Reactions Analysis

“N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride” is a substrate for proteolytic enzymes such as trypsin, amidase, and balterobin . The hydrolysis of this compound at the bond between the arginine and the p-nitroaniline moieties releases the chromophore p-nitroaniline .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride” are as follows: It has a molecular weight of 591.059 . Its boiling point is 988.9ºC at 760 mmHg . The flash point is 551.8ºC . Unfortunately, the density and melting point are not available .

Scientific Research Applications

Chromogenic Substrates in Protease Activity Determination

N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride is commonly used in biochemical research as a chromogenic substrate for proteolytic enzymes, particularly trypsin. The hydrolysis of this compound releases p-nitroaniline, which can be detected through colorimetric analysis. This property makes it an invaluable tool for quantifying trypsin in various biological samples, such as mosquito midguts, and for understanding the enzymatic activities in different physiological and pathological processes (Reyes, Nuss, & Gulia-Nuss, 2023).

Synthesis and Characterization of Proteases

Research involving the purification and characterization of proteases from various sources, such as Fusarium oxysporum and Tenodera sinensis, also employs N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride. Its hydrolysis by these proteases is studied to understand their kinetic properties, optimal conditions for activity, and inhibition mechanisms, providing crucial insights into their biological functions (Barata et al., 2002; Hahn et al., 2001).

Enzyme Inhibition Studies

This compound is also pivotal in studying the inhibition mechanisms of various enzymes. For example, research on the inhibition of human factor Xa and tissue kallikrein has utilized N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride to understand how certain inhibitors interact with these enzymes, thereby contributing to the development of new therapeutic agents (Liang et al., 2003; Sousa et al., 2001).

Peptide Synthesis

In peptide synthesis, N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride is used as a building block. Its utilization in the synthesis of specific peptides under various conditions helps in the development of new peptides with potential therapeutic applications (Hou et al., 2007).

Safety And Hazards

The safety information available suggests that personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves should be used when handling "N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride" .

properties

IUPAC Name

N-[1-[[2-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N8O6.ClH/c1-16(2)22(33-23(36)17-7-4-3-5-8-17)25(38)30-15-21(35)32-20(9-6-14-29-26(27)28)24(37)31-18-10-12-19(13-11-18)34(39)40;/h3-5,7-8,10-13,16,20,22H,6,9,14-15H2,1-2H3,(H,30,38)(H,31,37)(H,32,35)(H,33,36)(H4,27,28,29);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHRHUKHWCVSAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35ClN8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585087
Record name N-Benzoylvalylglycyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)ornithinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

591.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride

CAS RN

64815-80-1
Record name N-Benzoylvalylglycyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)ornithinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
CK Meiser, H Piechura, HE Meyer… - Insect molecular …, 2010 - Wiley Online Library
… -Ala-Ala-Pro-Phe-p-nitroanilide, N-(p-tosyl)-Gly-Pro-Lys-4-nitroanilide acetate salt, N-(p-tosyl)-Gly-Pro-Arg-p-nitroanilide acetate salt, N-benzoyl-Val-Gly-Arg-p-nitroanilide hydrochloride…
YM Wong, H Masunaga, JA Chuah, K Sudesh… - …, 2016 - ACS Publications
… acid-γ-(p-nitroanilide) hydrochloride), and oligopeptide substrates (N-succinyl-Ala-Ala-Ala-p-nitroanilide, Ala-Ala-Phe-p-nitroanilide, N-benzoyl-Val-Gly-Arg-p-nitroanilide hydrochloride, …
Number of citations: 30 pubs.acs.org
N Huang, Q Wang, CY Chen, JM Hu, JK Wang… - …, 2023 - academic.oup.com
… protein) was selected, at which the trypsin activity, as determined by chromogen release from a synthetic chromogenic substrate, N-Benzoyl-Val-GlyArg p-nitroanilide hydrochloride, was …
Number of citations: 4 academic.oup.com
K Lee, SY Hwang, S Hong, CY Hong, CS Lee… - Bioorganic & medicinal …, 1998 - Elsevier
… constants for trypsin were determined as described above using 1.2 μg/mL of bovine pancreatic trypsin (Sigma) and 20 μM of N-benzoyl-Val-Gly-Arg-p-nitroanilide hydrochloride (B-…
Number of citations: 34 www.sciencedirect.com
CK Meiser, H Piechura, T Werner… - Insect biochemistry and …, 2010 - Elsevier
… -Pro-Phe-p-nitroanilide for chymotrypsin (pH 7), N-Benzoyl-Phe-Val-Arg-p-nitroanilide hydrochloride for bovine thrombin (pH 7), and N-Benzoyl-Val-Gly-Arg-p-nitroanilide hydrochloride …
Number of citations: 28 www.sciencedirect.com
YM Wong, Y Hoshino, K Sudesh, Y Miura… - …, 2015 - ACS Publications
… trifluoroacetate salt, l-glutamic acid-γ-(p-nitroanilide) hydrochloride, N-succinyl-Ala-Ala-Ala-p-nitroanilide, Ala-Ala-Phe-p-nitroanilide, N-benzoyl-Val-Gly-Arg-p-nitroanilide hydrochloride…
Number of citations: 27 pubs.acs.org
J Mertsola, RS Munford, O Ramilo… - Journal of clinical …, 1990 - Am Soc Microbiol
… LAL was obtained from Associates of Cape Cod, Inc., Woods Hole, Mass., and LAL substrate (n-benzoyl-ValGly-Arg p-nitroanilide hydrochloride) was from Sigma (B4758), as was PMB. …
Number of citations: 9 journals.asm.org
H Saxen, J Vuopio-Varkila, J Luk… - Journal of infectious …, 1993 - academic.oup.com
… The chromogenic substrate Nbenzoyl-val-gly-arg p-nitroanilide hydrochloride (Sigma, St. Louis) was diluted to a concentration of0.7 mg/mL in pf-water and stored at 4C until used. …
Number of citations: 13 academic.oup.com
J Mertsola, LD Cope, RS Munford… - Journal of Infectious …, 1991 - academic.oup.com
… N-benzoyl-val-gly-arg-p-nitroanilide hydrochloride (Sigma) was diluted to a concentration ofO. 7 mg/ ml in pf-water and stored at 4C until used in the assays. CLAL assay. …
Number of citations: 18 academic.oup.com

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